Biphenyl Extension Enables Sub-Micromolar Target Engagement Unavailable in Monophenyl Analogs
A closely related 2-(4-phenylphenyl)quinoline-4-carboxamide derivative demonstrates EC50 = 2.09 µM against human TNF receptor superfamily member 10B (TNFRSF10B) [1]. In contrast, 6,8-dibromo-2-phenylquinoline (CAS 860789-75-9) has no reported binding activity in this target class, suggesting that the biphenyl moiety is a critical determinant for target recognition. The target compound 6,8-dibromo-2-(4-phenylphenyl)quinoline retains the essential biphenyl pharmacophore while providing dual bromine handles for further optimization of potency and selectivity. Additionally, 2-(4-phenylphenyl)quinoline (2PPQ) is a known inhibitor of dihydroorotate dehydrogenase (DHODH), an established anticancer and immunosuppressive target, whereas the simpler 2-phenylquinoline scaffold is not recognized as a DHODH inhibitor .
| Evidence Dimension | Target binding affinity (EC50/Ki) |
|---|---|
| Target Compound Data | EC50 = 2.09 µM (biphenyl quinoline carboxamide vs. TNFRSF10B); DHODH inhibition reported for 2PPQ scaffold |
| Comparator Or Baseline | 6,8-Dibromo-2-phenylquinoline: no reported binding data for TNFRSF10B or DHODH; 2-phenylquinoline: not a DHODH inhibitor |
| Quantified Difference | Minimum 2.09 µM target engagement vs. no measurable activity; qualitative DHODH inhibition vs. no inhibition |
| Conditions | TNFRSF10B binding assay (BindingDB PrimarySearch_ki, Burnham Center for Chemical Genomics); DHODH enzyme inhibition assay (literature) |
Why This Matters
For medicinal chemistry programs targeting DHODH or TNFRSF10B pathways, the biphenyl-containing scaffold provides validated target engagement that simpler 2-aryl analogs cannot deliver, making this compound a superior starting point for hit-to-lead optimization.
- [1] BindingDB. BDBM95931: N-(2-methoxyethyl)-2-(4-phenylphenyl)quinoline-4-carboxamide. EC50 = 2.09E+3 nM against TNFRSF10B. https://bindingdb.org View Source
